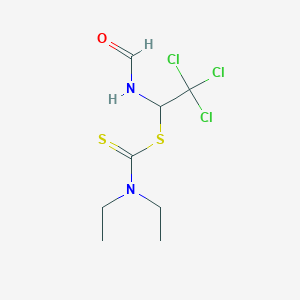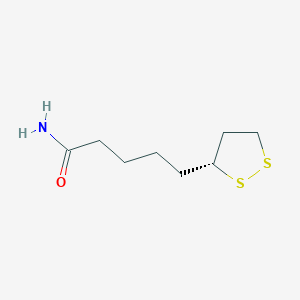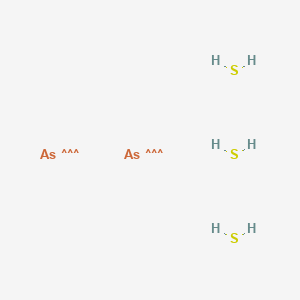
5-dehydro-4-deoxy-D-glucuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-dehydro-4-deoxy-D-glucuronic acid is a hexuronic acid that results from hydrolytic ring cleavage of the hemiacetal group of 4-deoxy-alpha-L-threo-hex-4-enopyranuronic acid with subsequent tautomerisation of the resulting enol to the corresponding ketone. It is a hexuronic acid and an aldehyde. It is a conjugate acid of a 5-dehydro-4-deoxy-D-glucuronate.
Scientific Research Applications
Synthesis and Biochemical Applications
- 5-dehydro-4-deoxy-D-glucuronic acid is utilized in the synthesis of deoxypyranose sugars from glucuronolactone. This process involves base-catalyzed elimination and hydrogenation, leading to various 4-deoxypyranoses with applications in biochemistry and pharmaceuticals (Stanford & Stachulski, 2007).
Metabolic Studies and Biocatalysis
- In metabolic studies, 5-dehydro-4-deoxy-D-glucuronic acid plays a key role in myo-inositol catabolism in organisms like Bacillus subtilis. It's an intermediate in the conversion of myo-inositol to various biochemical compounds, highlighting its significance in metabolic pathways (Yoshida et al., 2008).
- Efficient expression of myo-inositol oxygenase in Escherichia coli and its use in the conversion of myo-inositol to glucuronic acid showcases the biocatalytic applications of 5-dehydro-4-deoxy-D-glucuronic acid in the production of important biochemicals (Zheng et al., 2014).
Enzymatic and Chemical Properties
- The study of enzymes like UDP-glucose dehydrogenase, which catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid, is vital for understanding the biochemical properties and reactions involving 5-dehydro-4-deoxy-D-glucuronic acid (Campbell et al., 1997).
- Research on polyoxometalates as catalysts for the synthesis of glucuronic acid esters underlines the chemical versatility and potential industrial applications of 5-dehydro-4-deoxy-D-glucuronic acid (Bosco et al., 2010).
Medical and Industrial Applications
- The synthesis of D-Glucuronic Acid Derivatives of 5-Fluorouracil having O-Glycosidic Linkage indicates potential medical applications, especially in the development of novel drug formulations (Kaneko et al., 1977).
- In human metabolism, 5-dehydro-4-deoxy-D-glucuronic acid is part of the process of detoxification and has been linked to conditions like arthritis and cancer, emphasizing its medical significance (Fishman et al., 1951).
properties
Product Name |
5-dehydro-4-deoxy-D-glucuronic acid |
|---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(4S,5R)-4,5-dihydroxy-2,6-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12)/t3-,5-/m0/s1 |
InChI Key |
IMUGYKFHMJLTOU-UCORVYFPSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C=O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



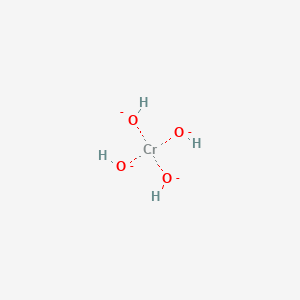

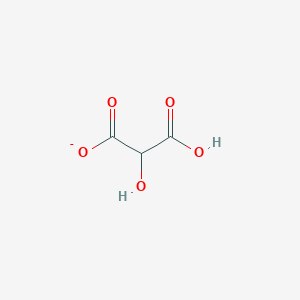

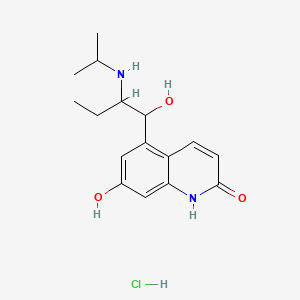
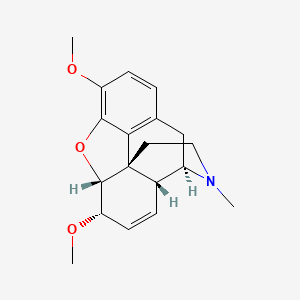
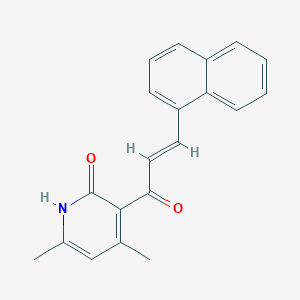
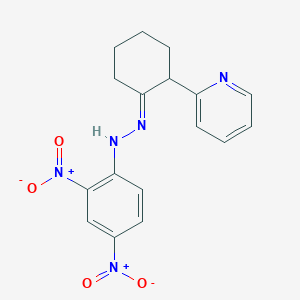
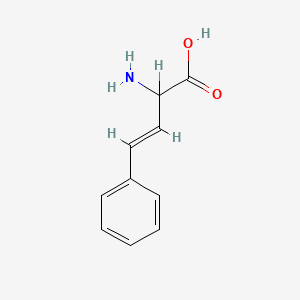
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)

